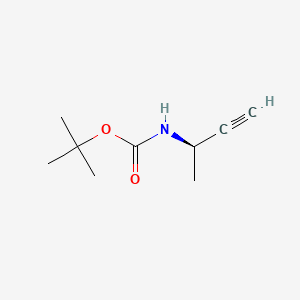

(R)-tert-Butyl but-3-yn-2-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2R)-but-3-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWSEGBTTPQUKW-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C#C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666943 | |

| Record name | tert-Butyl (2R)-but-3-yn-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118080-82-3 | |

| Record name | tert-Butyl (2R)-but-3-yn-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-tert-Butyl but-3-yn-2-ylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-tert-Butyl but-3-yn-2-ylcarbamate CAS number 118080-82-3

An In-depth Technical Guide to (R)-tert-Butyl but-3-yn-2-ylcarbamate

Introduction: A Versatile Chiral Building Block

This compound, identified by CAS number 118080-82-3, is a specialized chiral building block of significant interest to the pharmaceutical and organic synthesis sectors.[1][2] Its molecular structure uniquely combines three critical functional moieties: a terminal alkyne, a stereodefined secondary amine protected by a tert-butyloxycarbonyl (Boc) group, and a chiral center at the C2 position. This trifecta of features renders it an exceptionally valuable synthon for the construction of complex, enantiomerically pure molecules.

The presence of the terminal alkyne facilitates a wide range of transformations, most notably copper-catalyzed azide-alkyne cycloadditions (CuAAC), a cornerstone of "click chemistry."[3] The Boc-protected amine provides a stable, yet readily cleavable, nitrogen source, essential for controlled, sequential reaction strategies in multi-step syntheses.[4] Crucially, the fixed (R)-stereochemistry allows for the direct incorporation of a chiral center, a fundamental requirement in modern drug development to ensure target specificity and minimize off-target effects. This guide provides an in-depth examination of its properties, a validated synthesis protocol, key applications, and essential safety protocols for researchers, scientists, and drug development professionals.

Physicochemical and Handling Properties

Proper handling and storage are paramount for maintaining the integrity of this compound. The compound is typically a solid or semi-solid and should be stored in a dry, controlled environment.[1]

| Property | Value | Source |

| CAS Number | 118080-82-3 | [1][2] |

| Molecular Formula | C₉H₁₅NO₂ | [1][5] |

| Molecular Weight | 169.22 g/mol | [2][5] |

| Appearance | Solid, or Colorless to Yellow Liquid/Semi-solid | |

| Boiling Point | 235.4 ± 23.0 °C (Predicted) | [5] |

| Density | 0.974 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage | Sealed in a dry environment, 2-8°C | [1] |

Synthesis Protocol: Boc Protection of a Chiral Amine

The most direct and reliable synthesis of this compound involves the selective N-protection of the corresponding chiral amine, (R)-but-3-yn-2-amine. The use of di-tert-butyl dicarbonate (Boc₂O) is the industry standard for this transformation due to its high efficiency and the generation of benign byproducts (tert-butanol and CO₂).

Causality in Protocol Design:

-

Solvent Choice (Dichloromethane - DCM): DCM is selected for its ability to dissolve both the amine starting material and the Boc anhydride, while being relatively unreactive under the reaction conditions.

-

Base (Triethylamine - Et₃N): A non-nucleophilic base is required to neutralize the carboxylic acid byproduct that can form during the reaction, driving the equilibrium towards the product. It also prevents protonation of the starting amine, which would render it unreactive.

-

Temperature Control (0°C to Room Temperature): The reaction is initiated at 0°C to control the initial exotherm of the acylation. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Step-by-Step Experimental Protocol:

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add (R)-but-3-yn-2-amine (1.0 eq.) and dissolve in dichloromethane (DCM, approx. 0.2 M).

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

-

Base Addition: Add triethylamine (Et₃N, 1.2 eq.) to the cooled solution.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a minimal amount of DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Sources

- 1. 118080-82-3|this compound|BLD Pharm [bldpharm.com]

- 2. tert-butyl (R)-but-3-yn-2-ylcarbamate - CAS:118080-82-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound CAS#: 118080-82-3 [m.chemicalbook.com]

A Comprehensive Technical Guide to the Asymmetric Synthesis of (R)-tert-Butyl but-3-yn-2-ylcarbamate

Abstract

Chiral propargylamines are foundational building blocks in modern medicinal chemistry and organic synthesis, serving as key intermediates for a diverse array of biologically active molecules, including peptidomimetics and complex natural products.[1][2] This technical guide provides an in-depth, field-proven methodology for the multi-step synthesis of (R)-tert-Butyl but-3-yn-2-ylcarbamate, a valuable chiral propargylamine derivative. The synthesis commences from the simple C4 feedstock, butyne, and navigates through a logical sequence of transformations including alkyne hydration, asymmetric ketone reduction, stereospecific alcohol-to-amine conversion, and final amine protection. Central to this strategy is the establishment of the critical stereocenter via a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the critical scientific rationale behind the selection of reagents, conditions, and strategic pathways.

Introduction

The propargylamine motif is a privileged scaffold in drug discovery due to its rigid, linear structure and its capacity for further chemical elaboration via the alkyne handle. The enantiopurity of these intermediates is often paramount to achieving desired pharmacological activity and minimizing off-target effects. The target molecule, this compound, features a protected amine and a terminal alkyne, making it a versatile precursor for click chemistry, Sonogashira couplings, and other carbon-carbon bond-forming reactions.

The synthetic strategy detailed herein is designed for reliability, scalability, and, most importantly, precise stereochemical control. It follows a robust and well-precedented pathway:

-

Hydration of an Alkyne: Formation of a key α,β-ynone intermediate.

-

Asymmetric Reduction: Enantioselective reduction of the ynone to establish the chiral propargylic alcohol.

-

Stereoinversive Amination: Conversion of the chiral alcohol to the corresponding chiral amine with inversion of configuration.

-

Amine Protection: Installation of the tert-butoxycarbonyl (Boc) group to yield the final, stable product.

This guide emphasizes the causality behind experimental choices, providing a framework for troubleshooting and adaptation.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals a clear pathway from the target molecule to simple, commercially available starting materials. The Boc-protected amine can be disconnected to the free chiral amine, which in turn derives from a chiral propargylic alcohol. This alcohol is accessible via the asymmetric reduction of a prochiral ynone, but-3-yn-2-one. Finally, this key ketone intermediate can be synthesized from 1-butyne through a regioselective hydration reaction.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the Key Intermediate: But-3-yn-2-one

The foundational step in this synthesis is the creation of the prochiral ketone, but-3-yn-2-one, from a simple alkyne. The most direct and atom-economical method is the hydration of 1-butyne.

Causality of Experimental Choice: To achieve the desired methyl ketone, a Markovnikov-selective hydration is required, where the oxygen atom adds to the more substituted carbon of the alkyne. While simple acid-catalyzed hydration is possible, the reaction is often slow for alkynes.[3] The addition of a mercuric salt, such as mercury(II) sulfate (HgSO₄), acts as a potent Lewis acid catalyst, activating the alkyne towards nucleophilic attack by water and ensuring high regioselectivity.[4][5] The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form.[6]

Experimental Protocol: Mercury(II)-Catalyzed Hydration of 1-Butyne

-

Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet adapter, add deionized water (100 mL) and concentrated sulfuric acid (5 mL) carefully.

-

Catalyst Addition: To the acidic solution, add mercury(II) sulfate (2.0 g, 6.7 mmol). Stir the mixture until the catalyst is suspended.

-

Reaction: Cool the flask to 0 °C in an ice bath. Bubble 1-butyne gas (0.5 mol) through the stirred suspension at a steady rate over 2-3 hours.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours. The reaction can be monitored by TLC or GC-MS by periodically quenching a small aliquot.

-

Workup: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation to afford but-3-yn-2-one as a clear liquid.

| Parameter | Value |

| Expected Yield | 65-75% |

| Boiling Point | 85 °C[7] |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 1423-60-5[7][8][9] |

Part 2: Enantioselective Synthesis of Chiral Propargylic Alcohol

This is the most critical step of the synthesis, as it establishes the stereochemistry of the final product. The Corey-Bakshi-Shibata (CBS) reduction is an exceptionally reliable and highly enantioselective method for reducing prochiral ketones to chiral secondary alcohols.[10][11]

Causality of Experimental Choice: The CBS reduction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate.[12] This ternary complex creates a highly organized, six-membered ring transition state. The bulky substituent on the catalyst (derived from proline) effectively shields one face of the ketone, forcing the hydride to be delivered to the less sterically hindered face, thus leading to a predictable and high degree of enantioselectivity.[13] A key advantage is that both enantiomers of the catalyst are readily available, allowing for the synthesis of either the (R) or (S) alcohol product.[14]

Caption: Simplified catalytic cycle of the CBS reduction.

Experimental Protocol: CBS Reduction of But-3-yn-2-one

Note: To obtain the desired (R)-amine via the subsequent stereoinversive step, the (S)-alcohol is required. This protocol details the synthesis of (S)-but-3-yn-2-ol using the (R)-CBS catalyst.

-

Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried 250 mL round-bottom flask with (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 5.0 mL, 5.0 mmol).

-

Reagent Addition: Cool the flask to -40 °C (acetonitrile/dry ice bath). Add borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M, 6.0 mL, 60 mmol) dropwise over 15 minutes, maintaining the internal temperature below -35 °C.

-

Substrate Addition: In a separate flask, prepare a solution of but-3-yn-2-one (3.4 g, 50 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the catalyst mixture over 1 hour, ensuring the temperature does not exceed -35 °C.

-

Reaction Monitoring: Stir the reaction at -40 °C for 4-6 hours. Progress can be monitored by chiral HPLC or TLC analysis of quenched aliquots.

-

Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol (20 mL) at -40 °C.

-

Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl (50 mL) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude alcohol by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (S)-but-3-yn-2-ol.

| Parameter | Value |

| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine |

| Product | (S)-but-3-yn-2-ol |

| Expected Yield | 90-98% |

| Enantiomeric Excess (ee) | >97% |

Part 3: Stereoinversive Conversion of Alcohol to Amine

With the chiral alcohol in hand, the next crucial transformation is the introduction of the amine functionality. To achieve the target (R)-amine from the (S)-alcohol, a reaction that proceeds with a complete inversion of stereochemistry is required.

Causality of Experimental Choice: The Mitsunobu reaction is a classic and powerful method for achieving this stereoinversion. The reaction activates the alcohol in situ with a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). This forms a good leaving group which is then displaced by a nucleophile in a clean Sₙ2 reaction. Using an azide source, such as diphenylphosphoryl azide (DPPA), as the nucleophile results in a chiral azide with inverted stereochemistry. The subsequent reduction of the azide to the primary amine, typically via a Staudinger reaction or catalytic hydrogenation, proceeds with retention of configuration, thus preserving the inverted stereocenter.

Experimental Protocol: Mitsunobu Azidation and Staudinger Reduction

Step A: Mitsunobu Reaction

-

Setup: To a solution of (S)-but-3-yn-2-ol (3.5 g, 50 mmol) and triphenylphosphine (15.7 g, 60 mmol) in anhydrous THF (150 mL) at 0 °C under an inert atmosphere, add diphenylphosphoryl azide (DPPA) (13.1 mL, 60 mmol).

-

Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (11.8 mL, 60 mmol) dropwise over 30 minutes. An exotherm and color change are typically observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

-

Workup: Concentrate the reaction mixture in vacuo. Add diethyl ether (150 mL) to precipitate the triphenylphosphine oxide and dicarboxylate hydrazide byproducts. Filter the solids and wash with cold diethyl ether. Concentrate the filtrate. The crude azide is often used directly in the next step without further purification.

Step B: Staudinger Reduction

-

Setup: Dissolve the crude (R)-but-3-yn-2-yl azide from the previous step in a mixture of THF (100 mL) and water (10 mL).

-

Reagent Addition: Add triphenylphosphine (14.4 g, 55 mmol) portion-wise at room temperature. Effervescence (N₂ evolution) will be observed.

-

Reaction: Heat the mixture to reflux and stir for 6 hours until all the azide has been consumed (monitored by TLC or IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).

-

Workup: Cool the reaction mixture and concentrate under reduced pressure. Add 1 M HCl (100 mL) and wash with diethyl ether (2 x 50 mL) to remove triphenylphosphine oxide. Basify the aqueous layer to pH > 12 with 6 M NaOH and extract the product with dichloromethane (4 x 75 mL).

-

Purification: Combine the dichloromethane extracts, dry over anhydrous K₂CO₃, filter, and carefully concentrate in vacuo to yield (R)-but-3-yn-2-amine. Note: The free amine is volatile and should be handled with care.

Part 4: N-Boc Protection of (R)-but-3-yn-2-amine

The final step is the protection of the chiral amine with a tert-butoxycarbonyl (Boc) group. This renders the molecule more stable, less volatile, and easier to handle and purify, while also preparing it for subsequent synthetic manipulations where the amine needs to be masked.

Causality of Experimental Choice: The Boc group is one of the most common amine protecting groups in organic synthesis.[15][16] Its installation is straightforward using di-tert-butyl dicarbonate ((Boc)₂O), a stable and easy-to-handle reagent. The reaction proceeds under mild, often basic or even neutral, conditions and is highly chemoselective for amines.[17][18] The Boc group itself is robust to a wide range of nucleophilic and basic conditions but can be readily cleaved under mild acidic conditions (e.g., TFA or HCl), making it an ideal choice for orthogonal protection strategies.

Experimental Protocol: Boc-Protection

-

Setup: Dissolve the crude (R)-but-3-yn-2-amine (approx. 50 mmol) in dichloromethane (150 mL) in a 500 mL flask. Add triethylamine (10.5 mL, 75 mmol).

-

Reagent Addition: Cool the solution to 0 °C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (12.0 g, 55 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Wash the reaction mixture sequentially with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford pure this compound as a white solid or viscous oil.

| Parameter | Value |

| Expected Yield | 85-95% (over 2 steps) |

| Appearance | White solid or colorless oil |

| Molecular Weight | 169.22 g/mol [19] |

| CAS Number | 118080-82-3[19] |

Overall Synthesis Summary

The complete synthetic sequence provides a reliable and stereocontrolled route to the target molecule.

Caption: Forward synthesis workflow from 1-Butyne.

Conclusion and Outlook

This guide has detailed a robust, multi-step synthesis of this compound from butyne. By leveraging a regioselective alkyne hydration, a highly enantioselective CBS reduction, and a stereoinversive Mitsunobu/Staudinger sequence, the target molecule can be obtained in good overall yield and excellent enantiopurity. The protocols and scientific rationale provided herein serve as a comprehensive resource for researchers engaged in the synthesis of chiral propargylamines for applications in drug discovery and materials science. The final product is a versatile intermediate, primed for diversification through its terminal alkyne and protected amine functionalities, opening avenues to novel chemical entities.

References

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

-

Rudlof, J., Klemme, L., Hinzmann, A., Neumann, B., Stammler, H.-G., & Sewald, N. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry, 13, 2494–2504. [Link]

-

Yadav, J. S., & Reddy, P. N. (2003). An efficient asymmetric synthesis of chiral N-phosphonyl propargylamines. Organic & Biomolecular Chemistry, 1(10), 1599-1601. [Link]

-

Clark, J. (2015). Oxidation of alcohols. Chemguide. [Link]

-

Rudlof, J., et al. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]

-

Wang, C., et al. (2013). Organocatalytic asymmetric synthesis of propargylamines with two adjacent stereocenters: mannich-type reactions of in situ generated C-alkynyl imines with β-keto esters. Angewandte Chemie International Edition, 52(44), 11509-12. [Link]

-

JoVE. (2023). Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. Journal of Visualized Experiments. [Link]

-

Lumen Learning. Hydration of Alkynes. MCC Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes. [Link]

-

Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]

-

Chemistry Steps. Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]

-

Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]

-

Wikipedia. Alcohol oxidation. [Link]

-

ChemistryViews. (2017). The Oxidation of Alcohols. [Link]

-

Wikipedia. Corey–Itsuno reduction. [Link]

-

Strauss, U. T., & Faber, K. (2002). Enzyme-catalyzed regio- and enantioselective ketone reductions. Current Opinion in Chemical Biology, 6(2), 143-150. [Link]

-

Oohara, T., et al. (2013). Hydration of Terminal Alkynes Catalyzed by Water-Soluble Cobalt Porphyrin Complexes. Journal of the American Chemical Society, 135(1), 4-5. [Link]

-

ResearchGate. Catalytic asymmetric approach to syn-propargylamines. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Center for Nonlinear Studies. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. [Link]

-

Klán, M., & Pospíšil, J. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(34), 14197-14212. [Link]

-

Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]

-

ResearchGate. a) Enantioselective conjugate reduction of enones; b) Synthesis of ar‐turmerone and related compounds by conjugate reduction of enones. [Link]

-

Silva, F., Sawicki, M., & Gouverneur, V. (2006). Enantioselective organocatalytic aldol reaction of ynones and its synthetic applications. Organic Letters, 8(23), 5417-9. [Link]

-

ASNA Company for advanced technologies Ltd. Boc Protected Compounds. [Link]

-

Jiménez-González, L., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 14(7), 14594–14608. [Link]

-

NROChemistry. Noyori Hydrogenation. [Link]

-

Dalton Transactions. (2016). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. [Link]

-

Chem-Station. (2014). Noyori Asymmetric Hydrogenation. [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

-

Semantic Scholar. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones using Noyori‐Ikariya Catalysts. [Link]

-

YouTube. (2021). CBS Reduction, Enantioselective Catalysis. [Link]

-

Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. [Link]

-

ResearchGate. (2014). Study on Synthesis of (R)-Tert-Butyl Benzyl(1-((Tert-Butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate. [Link]

-

PubChem. Butyn-2-one. [Link]

- Google Patents. CN102320927A - Synthesis method of 3-butyne-1-ol.

-

National Center for Biotechnology Information. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1183. [Link]

-

Bartleby. Show all steps needed to make but-2-yne from butane. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

NIST WebBook. 3-Butyn-2-one. [Link]

Sources

- 1. Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jove.com [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 6. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. 3-丁炔-2-酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Butyn-2-one | C4H4O | CID 15018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Butyn-2-one [webbook.nist.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Boc Protected Compounds [pt.bzchemicals.com]

- 16. Boc Protected Compounds [asna.com.sa]

- 17. Boc-Protected Amino Groups [organic-chemistry.org]

- 18. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tert-butyl (R)-but-3-yn-2-ylcarbamate - CAS:118080-82-3 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to (R)-tert-Butyl but-3-yn-2-ylcarbamate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl but-3-yn-2-ylcarbamate, a chiral propargylamine derivative, has emerged as a valuable building block in modern organic synthesis. Its unique structural features, comprising a terminal alkyne, a stereocenter, and a readily cleavable tert-butyloxycarbonyl (Boc) protecting group, make it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis and applications, particularly in the realm of medicinal chemistry and drug discovery.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis.

Physical Properties

This compound is typically a colorless to light yellow solid or oil at room temperature. Its physical state can be influenced by its purity. Key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₂ | [1][2] |

| Molecular Weight | 169.22 g/mol | [1][2] |

| Boiling Point (Predicted) | 235.4 ± 23.0 °C | [1][2] |

| Density (Predicted) | 0.974 ± 0.06 g/cm³ | [1][2] |

| Storage Temperature | 2-8°C or Room Temperature (Sealed, Dry) | [2] |

Note: The boiling point and density are predicted values and should be used as an estimate. Experimental determination is recommended for precise applications.

Chemical Structure and Chirality

The defining feature of this molecule is the chiral center at the C-2 position, bearing a methyl group and the Boc-protected amine. The terminal alkyne at the C-3 position provides a reactive handle for a variety of chemical transformations.

Caption: 2D Structure of this compound

Synthesis and Spectroscopic Characterization

The enantioselective synthesis of this compound is crucial for its application in asymmetric synthesis. A common strategy involves the N-protection of the corresponding chiral amine, (R)-3-butyn-2-amine.

General Synthetic Approach: N-Boc Protection

The protection of the amino group with a tert-butyloxycarbonyl (Boc) group is a widely used and robust transformation in organic synthesis. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Boc Protection of (R)-3-butyn-2-amine

This protocol provides a general procedure for the synthesis of the title compound.

-

Reaction Setup: To a solution of (R)-3-butyn-2-amine (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at 0 °C, add a base, for example, triethylamine (Et₃N, 1.2 equivalents).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure this compound.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the terminal alkyne proton (a doublet), the methine proton at the chiral center (a multiplet), the methyl group attached to the chiral center (a doublet), and the nine equivalent protons of the tert-butyl group (a singlet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct resonances for the two acetylenic carbons, the chiral methine carbon, the methyl carbon, the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C≡C-H stretching of the terminal alkyne, the C≡C stretching, and the strong C=O stretching of the carbamate.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group or the entire Boc group.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its functional groups.

Reactivity of the Terminal Alkyne

The terminal alkyne is a versatile functional group that can participate in a wide range of reactions, including:

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form internal alkynes.

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles, a reaction widely used in drug discovery and bioconjugation.

-

Alkynylation Reactions: Addition to electrophiles such as aldehydes and ketones.

-

Hydration and Hydrofunctionalization: Conversion of the alkyne to other functional groups.

Reactivity of the Boc-Protected Amine

The Boc group is a robust protecting group, stable to a wide range of reaction conditions. However, it can be readily removed under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) to liberate the free amine, which can then be further functionalized. This orthogonality makes it highly valuable in multi-step synthesis.

Applications in Drug Discovery

Chiral propargylamines are important pharmacophores found in numerous biologically active molecules. This compound serves as a key intermediate in the synthesis of various therapeutic agents. Its ability to introduce a chiral center and a reactive alkyne handle makes it a valuable tool for generating molecular diversity in drug discovery programs. For instance, the propargylamine moiety is a known inhibitor of monoamine oxidase (MAO) enzymes, and derivatives of this compound could be explored for their potential in treating neurological disorders.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Avoid inhalation of dust or vapors. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chiral building block in organic synthesis. Its unique combination of a terminal alkyne, a stereocenter, and a Boc-protected amine provides chemists with a powerful tool for the construction of complex and stereochemically defined molecules. Its applications in the synthesis of bioactive compounds highlight its importance in the field of drug discovery. A thorough understanding of its physical properties, synthesis, and reactivity is essential for its effective utilization in research and development.

References

- Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Org. Lett.2016, 18 (2), 276–279.

- Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Org. Lett.2019, 21 (20), 8419–8423.

Sources

Spectroscopic data for (R)-tert-Butyl but-3-yn-2-ylcarbamate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of (R)-tert-Butyl but-3-yn-2-ylcarbamate

For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral building blocks is a cornerstone of successful molecular design and synthesis. This compound, a key intermediate in various synthetic pathways, requires meticulous characterization to ensure stereochemical integrity and purity. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is synthesized from established principles of spectroscopy and data from closely related structural analogs, offering a reliable reference for the validation of synthesized this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features include a terminal alkyne, a chiral secondary carbamate, and a bulky tert-butyl protecting group. Each of these moieties contributes characteristic signals in NMR, IR, and MS analyses, which, when interpreted collectively, provide unambiguous confirmation of the molecule's identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom and the connectivity within the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the neighboring functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Instrument Frequency: 400 MHz)

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~4.8-5.0 | br s | 1H | N-H |

| ~4.6-4.7 | m | 1H | CH-NH |

| ~2.2-2.3 | d | 1H | C≡C-H |

| ~1.45 | s | 9H | C(CH₃)₃ |

| ~1.3-1.4 | d | 3H | CH₃-CH |

-

N-H Proton: The carbamate proton is expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift can be variable and is dependent on concentration and solvent.

-

Chiral Center Proton (CH-NH): This proton, being adjacent to the nitrogen and the alkyne, will appear as a multiplet.

-

Alkynyl Proton (C≡C-H): The terminal alkyne proton typically appears as a doublet due to coupling with the proton on the chiral center[1][2].

-

tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group will present as a sharp, intense singlet, a characteristic feature of the Boc-protecting group[3].

-

Methyl Protons (CH₃-CH): The methyl protons at the chiral center will appear as a doublet, coupled to the adjacent methine proton.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Instrument Frequency: 100 MHz)

| Chemical Shift (δ) [ppm] | Assignment |

| ~155 | C=O (carbamate) |

| ~82 | C ≡C-H |

| ~80 | O-C (CH₃)₃ |

| ~72 | C≡C -H |

| ~45 | C H-NH |

| ~28 | C(C H₃)₃ |

| ~22 | C H₃-CH |

-

Carbonyl Carbon (C=O): The carbamate carbonyl carbon is expected to resonate in the downfield region, typical for this functional group[3].

-

Alkynyl Carbons (C≡C): The two sp-hybridized carbons of the alkyne will have distinct chemical shifts[1][2].

-

Quaternary Carbons: The quaternary carbon of the tert-butyl group and the carbon of the carbamate ester linkage will appear in the midfield region[3].

-

Aliphatic Carbons: The methine carbon at the chiral center and the methyl carbons of the tert-butyl and the butynyl chain will appear in the upfield region.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum on a 400 MHz spectrometer.

-

Utilize a standard 90° pulse sequence.

-

Set the spectral width to 12-15 ppm.

-

Employ a relaxation delay of 2 seconds and an acquisition time of 3-4 seconds.

-

Accumulate 16-64 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon-13 NMR spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to 200-220 ppm.

-

Employ a relaxation delay of 2-5 seconds.

-

Accumulate 512-2048 scans for adequate signal intensity.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Spectroscopic Data

Table 3: Predicted IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H Stretch (terminal alkyne)[4][5] |

| ~3350 | Medium | N-H Stretch (carbamate)[6] |

| ~2980, 2930 | Medium-Strong | C-H Stretch (aliphatic)[4] |

| ~2120 | Weak-Medium, Sharp | C≡C Stretch (terminal alkyne)[7] |

| ~1690 | Strong | C=O Stretch (carbamate)[8] |

| ~1520 | Medium | N-H Bend (carbamate) |

| ~1170 | Strong | C-O Stretch (carbamate) |

The presence of a sharp, strong absorption around 3300 cm⁻¹ and a weaker, sharp peak around 2120 cm⁻¹ is highly diagnostic for a terminal alkyne[5][7]. The strong carbonyl absorption around 1690 cm⁻¹ is characteristic of the Boc-protecting group[8].

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation: A thin film of the neat compound can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plate.

-

Place the salt plate with the sample film in the spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data

For Electrospray Ionization (ESI), a soft ionization technique, the protonated molecule is expected to be the base peak.

Table 4: Predicted ESI-MS Data for this compound (M = C₉H₁₅NO₂; Molecular Weight: 169.22 g/mol )

| m/z | Ion |

| 170.12 | [M+H]⁺ |

| 192.10 | [M+Na]⁺ |

| 114.09 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ |

A key fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da), resulting in a prominent peak at m/z 114.09[9][10]. This fragmentation is a strong indicator of the presence of the tert-butoxycarbonyl group.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution into an electrospray ionization mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-400).

-

Identify the molecular ion peak ([M+H]⁺) and any adducts or fragment ions.

-

For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragmentation pattern.

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Caption: Workflow for NMR spectroscopic analysis.

Caption: Workflow for IR spectroscopic analysis.

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive analytical toolkit for the characterization of this compound. By understanding the expected spectroscopic data and following robust experimental protocols, researchers can confidently verify the structure, purity, and stereochemical integrity of this important chiral building block, thereby ensuring the reliability and reproducibility of their synthetic endeavors.

References

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

The Journal of Physical Chemistry B. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). TERT.-BUTYL-N-(3-AMINOPROPYL)-CARBAMATE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S20. 13 C-NMR of tert-butyl... Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from [Link]

-

Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Isolation of a MnIV acylperoxo complex and its monooxidation ability. Retrieved from [Link]

-

SpectraBase. (n.d.). TERT.-BUTYL-1,3-DIHYDROXY-2-(HYDROXYMETHYL)-PROPAN-2-YL-CARBAMATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. Retrieved from [Link]

-

PubMed Central. (n.d.). tert-Butyl N-[(S)-3-isobutyl-2-oxooxetan-3-yl]carbamate. Retrieved from [Link]

-

PubMed Central. (n.d.). tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate. Retrieved from [Link]

Sources

- 1. N-Boc-propargylamine | 92136-39-5 [chemicalbook.com]

- 2. N-Boc-propargylamine synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

Molecular weight and formula of (R)-tert-butyl but-3-yn-2-ylcarbamate

An In-Depth Technical Guide to (R)-tert-butyl but-3-yn-2-ylcarbamate: A Chiral Building Block for Advanced Synthesis

Executive Summary

This compound is a key chiral building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its structure combines three strategically important features: a stereochemically defined center, a versatile terminal alkyne, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. This combination allows for the precise, sequential construction of complex molecular architectures. This guide provides an in-depth analysis of its molecular properties, the rationale behind its synthesis, detailed experimental protocols, and its significant applications, offering researchers and scientists a comprehensive resource for leveraging this valuable reagent.

Chapter 1: Molecular Profile and Physicochemical Properties

This compound, also known as (R)-N-Boc-3-amino-1-butyne, is a stable, crystalline solid at room temperature. Its utility is derived directly from its unique trifunctional nature.

Core Data Summary

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₅NO₂ | [1][2] |

| Molecular Weight | 169.22 g/mol | [1][2][3] |

| CAS Number | 118080-82-3 | [1][2] |

| Appearance | White to off-white solid | |

| Storage | Sealed in a dry environment, often at 2-8°C | [2] |

Structural Analysis: The Three Pillars of Synthetic Utility

-

The (R)-Stereocenter: Biological systems are inherently chiral, and the therapeutic efficacy of a drug is often dependent on a single enantiomer. The fixed (R)-configuration at the C2 position allows this building block to be incorporated into target molecules without introducing stereochemical ambiguity, a critical requirement in pharmaceutical development to ensure selective interaction with biological targets and minimize off-target effects.[4]

-

The Terminal Alkyne: The carbon-carbon triple bond is not merely a structural feature but a highly versatile functional handle. It is a cornerstone of modern synthetic transformations, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry," Sonogashira coupling for C-C bond formation, and various reduction and addition reactions.[5] This functionality enables the molecule to be efficiently linked to other fragments or elaborated into more complex structures.

-

The tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is one of the most widely used amine protecting groups in organic synthesis.[6] Its role is to temporarily mask the nucleophilicity of the amine, preventing it from undergoing undesired reactions while other parts of the molecule are being modified. Its widespread adoption is due to its robustness to a wide range of reaction conditions (e.g., basic, nucleophilic, and reductive conditions) and its clean, selective removal under mild acidic conditions (e.g., trifluoroacetic acid). This stability profile makes it "orthogonal" to many other protecting groups, a crucial concept in multi-step synthesis.[6][7]

Chapter 2: The Strategic Importance of Boc Protection

The decision to use a Boc group is a strategic one, rooted in the principles of controlled, multi-step synthesis. Without protection, the free amine in the parent molecule, (R)-but-3-yn-2-amine, would readily react with electrophiles, complicating synthetic pathways.

The Protection-Deprotection Cycle: A Self-Validating System

The Boc protection protocol is a self-validating system. The successful formation of the carbamate is easily confirmed by spectroscopic methods (disappearance of the N-H stretch of the primary amine and appearance of the carbamate carbonyl stretch in IR spectroscopy). Subsequent deprotection is also clean, typically yielding the free amine, tert-butanol, and carbon dioxide, which are easily removed.

The workflow below illustrates the central role of the Boc group in a synthetic sequence.

Caption: Boc protection/deprotection workflow.

Chapter 3: Synthesis and Purification

The most common and efficient synthesis involves the direct protection of the commercially available chiral amine, (R)-but-3-yn-2-amine.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard N-tert-butoxycarbonylation procedures.[6]

Materials:

-

(R)-but-3-yn-2-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-but-3-yn-2-amine (1.0 eq) in DCM (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

-

Causality: DCM is a good, relatively non-polar solvent for the reactants. Cooling to 0 °C helps to moderate the exothermic reaction and minimize potential side reactions.

-

-

Base Addition: Add triethylamine (1.2 eq) to the solution.

-

Causality: Triethylamine acts as a base to scavenge the acidic byproduct (tert-butoxycarboxylic acid) that can form, driving the reaction to completion.

-

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture dropwise.

-

Causality: Slow addition prevents a rapid exotherm. A slight excess of Boc₂O ensures complete consumption of the starting amine.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

-

Causality: The NaHCO₃ wash removes any unreacted Boc₂O and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: The product is significantly more polar than starting materials like leftover Boc₂O but will elute cleanly from the silica, separating it from polar impurities.

-

Caption: Synthesis and purification workflow.

Chapter 4: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following data are characteristic of this compound.

Spectroscopic Data Summary

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -C(CH₃)₃ (Boc) | ~1.45 ppm (singlet, 9H) |

| -CH₃ (chiral center) | ~1.35 ppm (doublet, 3H) | |

| ≡C-H (alkyne) | ~2.20 ppm (doublet, 1H) | |

| -NH- | ~4.80 ppm (broad singlet, 1H) | |

| -CH- (chiral center) | ~4.40 ppm (multiplet, 1H) | |

| ¹³C NMR | -C(CH₃)₃ (Boc) | ~80 ppm |

| -C(CH₃)₃ (Boc) | ~28 ppm | |

| ≡C-H (alkyne) | ~70 ppm | |

| -C≡C-H (alkyne) | ~85 ppm | |

| IR | N-H Stretch | ~3300-3400 cm⁻¹ |

| C≡C-H Stretch | ~3300 cm⁻¹ (sharp) | |

| C=O Stretch (carbamate) | ~1680-1700 cm⁻¹ |

Note: Exact shifts may vary depending on the solvent and instrument.

Chapter 5: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate. The Boc-protected amine allows for modifications at the alkyne terminus, after which the amine can be deprotected for further functionalization.

Key Synthetic Applications

-

Click Chemistry: The terminal alkyne is a perfect substrate for CuAAC reactions with azides to form stable 1,2,3-triazole rings. Triazoles are valuable isosteres for amide bonds and act as important linkers in drug molecules.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the direct connection of the alkyne to aryl or vinyl halides, providing a powerful method for constructing complex carbon skeletons found in many kinase inhibitors and other pharmaceuticals.[8]

-

Heterocycle Synthesis: The alkyne can participate in various cycloaddition and annulation reactions to build diverse heterocyclic scaffolds, which are privileged structures in medicinal chemistry. For example, it can be used in the synthesis of highly functionalized pyridine derivatives.[5]

Sources

- 1. tert-butyl (R)-but-3-yn-2-ylcarbamate - CAS:118080-82-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. 118080-82-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: 118080-82-3 [m.chemicalbook.com]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Safeguarding a Key Chiral Building Block: A Technical Guide to the Storage and Handling of (R)-tert-Butyl but-3-yn-2-ylcarbamate

Introduction: The Significance of (R)-tert-Butyl but-3-yn-2-ylcarbamate in Modern Synthesis

This compound is a valuable chiral building block in contemporary organic synthesis and drug development. Its unique structure, featuring a terminal alkyne for bioorthogonal conjugation or further functionalization and a Boc-protected amine on a chiral scaffold, makes it a versatile intermediate for constructing complex molecular architectures. The precise stereochemistry at the C2 position is crucial for the biological activity of many target molecules, demanding rigorous control over the compound's integrity from procurement to reaction. This guide provides an in-depth examination of the critical storage and handling conditions necessary to maintain the chemical purity and stereochemical fidelity of this important reagent.

Core Principles of Storage: Preserving Purity and Stability

The long-term stability of this compound hinges on meticulous control of its storage environment. The molecule possesses two key functional groups that dictate its storage requirements: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the reactive terminal alkyne.

Temperature: The First Line of Defense

Low temperature is paramount for preserving the integrity of this compound. Several suppliers recommend storage in a refrigerated environment, typically between 2-8°C[1][2][3][4]. The need for cold-chain transportation for this product further underscores its temperature sensitivity[1].

Causality: While the compound may be stable for short periods at room temperature, prolonged exposure to higher temperatures can increase the rate of potential degradation pathways. For a chiral molecule of this nature, even minor degradation can lead to a decrease in purity and potentially impact downstream reactions and the stereochemical outcome of a synthesis.

Atmosphere: The Imperative of an Inert and Dry Environment

This compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen). This is due to the moisture sensitivity of related compounds and the general reactivity of terminal alkynes[5].

Causality:

-

Moisture: The presence of water can lead to the slow hydrolysis of the carbamate linkage over extended periods, particularly if there are trace acidic or basic impurities. A related compound, tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate, is noted to be moisture-sensitive[5].

-

Oxygen: While less reactive than other functional groups, terminal alkynes can be susceptible to oxidative degradation over time, especially in the presence of light or trace metal impurities. An inert atmosphere mitigates this risk.

Container Selection and Integrity

The compound should be stored in a tightly sealed, appropriate container. Amber glass vials are recommended to protect against potential light-induced degradation, as some related tert-butyl compounds are known to be light-sensitive.

Safe and Effective Handling: From Vial to Reaction Vessel

Adherence to proper handling procedures is crucial to ensure user safety and prevent contamination or degradation of the compound.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE should be worn at all times when handling this compound. This includes:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: A flame-retardant laboratory coat.

Engineering Controls: A Controlled Environment

All handling of the solid compound or its solutions should be conducted in a well-ventilated chemical fume hood. This minimizes the risk of inhalation of any dust or aerosols.

Weighing and Transfer

Due to its potential for static buildup and the importance of accurate measurement, the following steps should be followed when weighing and transferring the solid:

-

Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

-

Use anti-static weighing paper or a weighing boat.

-

Carefully transfer the desired amount using a clean spatula.

-

Promptly and securely reseal the container, purge with an inert gas if possible, and return it to refrigerated storage.

Chemical Stability and Reactivity Profile

Understanding the inherent reactivity of this compound is key to its successful use and the avoidance of hazardous situations.

The Boc Protecting Group: Acid Lability

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions[6][7]. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine[8][9][10].

Implication: Contact with acidic substances during storage or handling must be strictly avoided to prevent premature deprotection. This includes acidic cleaning agents and residual acid on glassware.

The Terminal Alkyne: A Locus of Reactivity

The terminal alkyne is a versatile functional group but also presents specific hazards. The acetylenic proton is weakly acidic and can be deprotonated by strong bases.

Implication and Hazard: A significant hazard associated with terminal alkynes is their ability to form explosive heavy metal acetylides when in contact with certain metals, such as silver, copper, and mercury[11]. Therefore, contact with these metals and their salts must be rigorously avoided.

Incompatible Materials

Based on the reactivity of its functional groups, this compound is incompatible with:

-

Strong Oxidizing Agents: Can lead to uncontrolled oxidation of the alkyne and other parts of the molecule.

-

Salts and Compounds of Heavy Metals (e.g., silver, copper, mercury): Risk of forming explosive acetylides[11].

Data Summary and Protocols

Storage and Safety Data at a Glance

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2-8°C[1][2][3][4] | Minimizes degradation and preserves long-term stability. |

| Storage Atmosphere | Dry, Inert (Argon or Nitrogen) | Prevents hydrolysis and oxidation[5]. |

| Container | Tightly sealed amber glass vial | Protects from moisture, air, and potentially light. |

| Incompatible Materials | Strong acids, strong oxidizing agents, heavy metal salts[6][9][11] | Prevents deprotection, uncontrolled reactions, and formation of explosive acetylides. |

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the preparation of a 100 mM stock solution of this compound in anhydrous dichloromethane (DCM).

Materials:

-

This compound (MW: 169.22 g/mol )

-

Anhydrous Dichloromethane (DCM)

-

Volumetric flask (e.g., 10 mL)

-

Syringes and needles

-

Inert gas source (Argon or Nitrogen)

Procedure:

-

Preparation: Dry the volumetric flask in an oven and allow it to cool to room temperature under a stream of inert gas or in a desiccator.

-

Equilibration: Remove the vial of this compound from the refrigerator and place it in a desiccator to allow it to warm to room temperature.

-

Weighing: In a chemical fume hood, weigh 169.2 mg of the compound and transfer it to the volumetric flask.

-

Dissolution: Add approximately 5 mL of anhydrous DCM to the flask. Gently swirl the flask to dissolve the solid completely.

-

Volume Adjustment: Once fully dissolved, carefully add anhydrous DCM to the 10 mL mark.

-

Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

-

Storage: If the solution is to be stored, transfer it via syringe to a clean, dry vial equipped with a septum, flush the headspace with inert gas, and store at 2-8°C.

Visualizing Safe Handling and Storage Workflow

The following diagram illustrates the logical flow for the safe storage and handling of this compound.

Caption: Workflow for the safe storage and handling of the compound.

Conclusion

The chemical and stereochemical integrity of this compound is directly dependent on stringent adherence to appropriate storage and handling protocols. By understanding the underlying chemical principles related to its acid-labile Boc group and reactive terminal alkyne, researchers can mitigate risks of degradation and ensure the reliability of their experimental outcomes. The recommendations outlined in this guide—refrigerated storage under a dry, inert atmosphere, use of appropriate personal protective equipment, and avoidance of incompatible materials—are essential for safeguarding this valuable chiral building block.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Hebei Boz Chemical Co., Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

-

Unacademy. (n.d.). A Short Note On Alkynes:Terminal Vs Internal. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

-

RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

-

RCS Research Chemistry Services. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

ResearchGate. (2014, November 5). What happens when Boc deprotection is done in a closed system in the case of solid phase synthesis?. Retrieved from [Link]

Sources

- 1. 118080-82-3|this compound|BLD Pharm [bldpharm.com]

- 2. 149990-27-2|tert-Butyl but-3-yn-1-ylcarbamate|BLD Pharm [bldpharm.com]

- 3. achmem.com [achmem.com]

- 4. chemscene.com [chemscene.com]

- 5. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BOC deprotection [hi.bzchemicals.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. A Short Note On Alkynes:Terminal Vs Internal [unacademy.com]

A Guide to the Synthesis and Application of Chiral Propargylamines: From Fundamental Principles to Advanced Drug Discovery

This guide provides an in-depth exploration of chiral propargylamines, a class of molecules that have become indispensable in modern organic synthesis and medicinal chemistry. We will delve into the critical role of stereochemistry in their biological activity, survey the principal asymmetric synthetic strategies, and examine their application as versatile building blocks for complex molecules and potent pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this vital chemical scaffold.

Part 1: The Strategic Imperative of Chirality in Propargylamine Scaffolds

The functionality of a drug molecule is intrinsically linked to its three-dimensional structure. Chirality, or 'handedness', is a fundamental property that dictates how a molecule interacts with the inherently chiral environment of the body, such as enzymes and receptors.[1][2] For propargylamines, the stereocenter adjacent to the nitrogen and alkyne moieties is often crucial for biological efficacy.

Propargylamine derivatives like Rasagiline and Selegiline are potent inhibitors of monoamine oxidase B (MAO-B) and are used to treat neurodegenerative disorders such as Parkinson's disease.[3] The therapeutic activity of these drugs resides almost exclusively in a single enantiomer. For instance, (R)-Rasagiline is a significantly more potent MAO-B inhibitor than its (S)-enantiomer.[3] This enantioselectivity underscores the necessity of precise stereocontrol during synthesis. The inactive or less active enantiomer (distomer) can contribute to off-target effects or an increased metabolic burden, making the development of enantiomerically pure compounds a priority in modern drug design.[1][4]

The interaction between a chiral molecule and a biological target is often described by the "lock-and-key" model. The chiral binding site of a receptor can only accommodate one enantiomer with the optimal orientation for binding and subsequent biological response.

Caption: Lock-and-Key Model for Chiral Drug Interaction.

Part 2: Architecting Chirality: Asymmetric Synthetic Strategies

The synthesis of enantiomerically pure propargylamines is a central challenge that has been addressed through several powerful catalytic methods. These approaches can be broadly categorized into metal-catalyzed and organocatalytic reactions.

A. Metal-Catalyzed Asymmetric Synthesis: The A³ Coupling Reaction

The most prominent and atom-economical method for synthesizing propargylamines is the three-component coupling of an aldehyde, an alkyne, and an amine, commonly known as the A³ coupling reaction.[5][6] This one-pot procedure can be rendered highly enantioselective through the use of a chiral catalyst, typically involving a transition metal and a chiral ligand.[7]

Causality and Mechanism: The reaction is generally catalyzed by a soft metal salt, such as copper(I) or gold(I), which serves a dual purpose.[6][8] First, it coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a metal-acetylide intermediate. Second, the aldehyde and amine condense to form an iminium ion in situ. The nucleophilic metal-acetylide then attacks the electrophilic iminium ion, forging the crucial C-C bond and creating the chiral center.[5]

Caption: General Catalytic Cycle of the Asymmetric A³ Coupling Reaction.

Achieving Enantioselectivity: The stereochemical outcome is controlled by the chiral environment created by the metal-ligand complex during the nucleophilic addition step. The ligand's steric and electronic properties direct the acetylide to attack one face of the prochiral iminium ion preferentially.

-

Chiral Ligands: Bidentate ligands such as Pybox (pyranosyl-oxazoline) and QUINAP (1-(2-diphenylphosphino-1-naphthyl)isoquinoline) are highly effective.[8] For example, a complex of Copper(I) bromide and (R)-QUINAP catalyzes the A³ coupling to afford a wide range of chiral propargylamines in high yields and excellent enantioselectivity.[8]

Table 1: Selected Metal-Catalyzed Asymmetric A³ Coupling Systems

| Catalyst/Ligand System | Alkyne Substrate | Amine Substrate | Yield (%) | ee (%) | Reference |

| CuBr / (R)-QUINAP | Phenylacetylene | Dibenzylamine | 95 | 96 | [8] |

| Cu(OTf)₂ / Ph-Pybox | Phenylacetylene | Piperidine | >90 | 94 | |

| Au(III)-salen complex | Phenylacetylene | (S)-Prolinol | >90 | >98 (de) | [8] |

| [IrCl(COD)]₂ / Ligand | Silylacetylene | Imines | High | High | [8] |

ee = enantiomeric excess; de = diastereomeric excess

Protocol: Copper-Catalyzed Asymmetric Synthesis of a Chiral Propargylamine

This protocol is a representative example based on established methodologies.[8][9]

-

Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add CuBr (5 mol%) and (R)-QUINAP (5.5 mol%). Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes.

-

Reactant Addition: To the catalyst solution, add the aldehyde (1.0 mmol, 1.0 equiv.), the secondary amine (1.2 mmol, 1.2 equiv.), and the terminal alkyne (1.5 mmol, 1.5 equiv.) sequentially via syringe.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 12 to 24 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched propargylamine.

-

Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

B. Organocatalytic Asymmetric Synthesis

As a complementary and often "greener" alternative to metal catalysis, organocatalysis has emerged as a powerful tool for synthesizing chiral propargylamines.[3] These methods avoid potentially toxic residual metals in the final product, which is a significant advantage in drug development. The reactions are typically mediated by chiral Brønsted acids or bifunctional catalysts.[10]

Causality and Mechanism: The classic organocatalytic approach involves the asymmetric Mannich-type reaction between a nucleophile and an in situ generated C-alkynyl imine.[10][11] A chiral Brønsted acid catalyst, for example, activates the imine by protonation, rendering it more electrophilic. The chiral counterion formed simultaneously shields one face of the imine, directing the incoming nucleophile to the other face and thus controlling the stereochemistry.

Caption: Transition State Model in Brønsted Acid Organocatalysis.

Bifunctional catalysts, such as those based on thiourea or squaramide scaffolds, can activate both the electrophile and the nucleophile simultaneously through hydrogen bonding, organizing them within a chiral environment to facilitate a highly stereoselective reaction.[12]